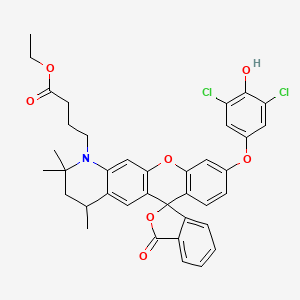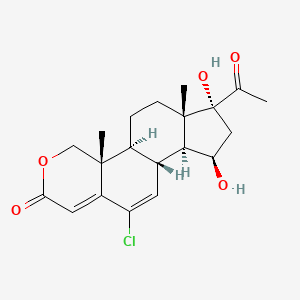
Eltrombopag-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eltrombopag-d9 is a deuterated form of eltrombopag, a thrombopoietin receptor agonist. Eltrombopag is primarily used to treat thrombocytopenia, a condition characterized by low platelet counts in the blood. This compound is particularly significant in the treatment of chronic immune thrombocytopenia and thrombocytopenia associated with chronic hepatitis C . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of eltrombopag.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Eltrombopag-d9 involves the incorporation of deuterium atoms into the molecular structure of eltrombopag. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods: Industrial production of this compound follows similar principles as its non-deuterated counterpart, with additional steps to ensure the incorporation of deuterium. This typically involves the use of deuterated starting materials and reagents, as well as specialized equipment to handle deuterium gas. The process is carefully monitored to achieve high purity and yield of the deuterated compound .
Analyse Chemischer Reaktionen
Types of Reactions: Eltrombopag-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s stability, reactivity, and potential interactions with other molecules .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted analogs .
Wissenschaftliche Forschungsanwendungen
Eltrombopag-d9 has a wide range of scientific research applications. In chemistry, it is used to study the metabolic pathways and pharmacokinetics of eltrombopag, providing insights into its absorption, distribution, metabolism, and excretion . In biology and medicine, this compound is used in preclinical and clinical studies to evaluate its efficacy and safety in treating thrombocytopenia and other related conditions . Additionally, it is used in the development of new therapeutic agents and drug formulations .
Wirkmechanismus
Eltrombopag-d9 exerts its effects by binding to the transmembrane domain of the thrombopoietin receptor (TPO-R) on the surface of hematopoietic stem cells and megakaryocytes . This binding stimulates the proliferation and differentiation of these cells, leading to increased platelet production. The activation of TPO-R triggers downstream signaling pathways, including the phosphorylation of STAT and JAK proteins, which play a crucial role in cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Eltrombopag-d9 include other thrombopoietin receptor agonists such as romiplostim and hetrombopag . These compounds also stimulate platelet production but differ in their molecular structures and mechanisms of action.
Uniqueness: this compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. The incorporation of deuterium atoms can lead to differences in metabolic stability and bioavailability compared to non-deuterated compounds . This makes this compound a valuable tool in drug development and research.
Eigenschaften
Molekularformel |
C25H22N4O4 |
|---|---|
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
3-[2-hydroxy-3-[[5-methyl-3-oxo-2-[2,3,6-trideuterio-4,5-bis(trideuteriomethyl)phenyl]-1H-pyrazol-4-yl]diazenyl]phenyl]benzoic acid |
InChI |
InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33)/i1D3,2D3,10D,11D,12D |
InChI-Schlüssel |
SVOQIEJWJCQGDQ-BYCKXNDFSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)[2H] |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




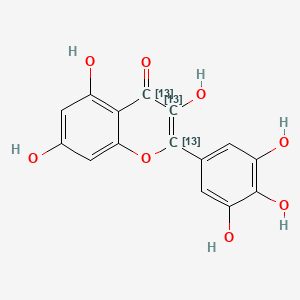
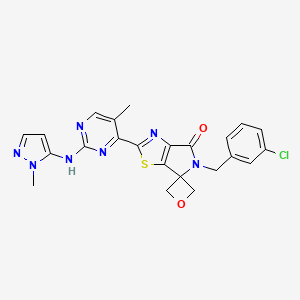
![3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene](/img/structure/B12420966.png)
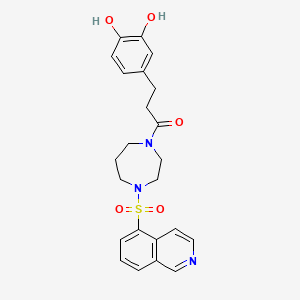
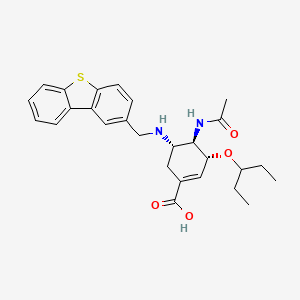


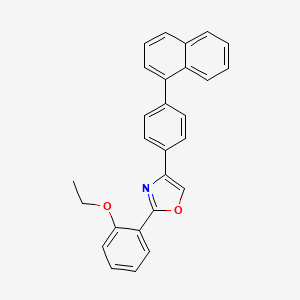
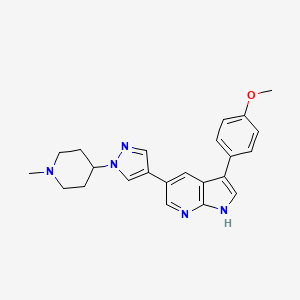
![(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12421011.png)
